![molecular formula C19H30N2O3 B4107240 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide](/img/structure/B4107240.png)
2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide
Overview
Description
2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, also known as MTTP, is a chemical compound that has been the subject of scientific research due to its potential applications in the medical and pharmaceutical fields.
Mechanism of Action
2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide works by inhibiting the microsomal triglyceride transfer protein (2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide), which is responsible for the assembly and secretion of VLDL particles in the liver. By inhibiting 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide reduces the secretion of VLDL particles into the bloodstream, which can lead to a decrease in plasma triglyceride levels.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to reducing plasma triglyceride levels, 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has also been shown to reduce plasma cholesterol levels and increase high-density lipoprotein (HDL) cholesterol levels. 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has also been shown to reduce the size of atherosclerotic plaques in animal models of atherosclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide in lab experiments is that it has a well-defined mechanism of action, which allows researchers to investigate its effects on specific pathways and processes. However, one limitation of using 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is that it can be difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments with consistent results.
Future Directions
There are a number of future directions for research on 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide. One area of research is in the development of new drugs that target 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide for the treatment of cardiovascular diseases. Another area of research is in the investigation of the role of 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide in other disease processes, such as non-alcoholic fatty liver disease and type 2 diabetes. Additionally, researchers could investigate the potential use of 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide as a biomarker for the diagnosis and prognosis of cardiovascular diseases.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been the subject of scientific research due to its potential applications in the medical and pharmaceutical fields. One of the main areas of research has been in the development of new drugs for the treatment of cardiovascular diseases, such as atherosclerosis and hyperlipidemia. 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been shown to inhibit the secretion of very low-density lipoprotein (VLDL) from the liver, which can lead to a decrease in plasma triglyceride levels.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-13(24-16-9-7-15(23-6)8-10-16)17(22)20-14-11-18(2,3)21-19(4,5)12-14/h7-10,13-14,21H,11-12H2,1-6H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRVLPYZFFFFTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(NC(C1)(C)C)(C)C)OC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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